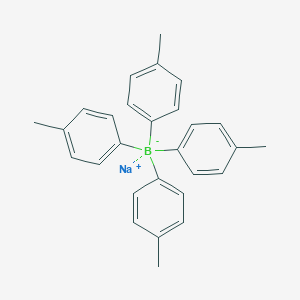

Sodium tetra(p-tolyl)borate

描述

Synthesis Analysis

The synthesis of an optically-active sodium salt of tetrakispyrazolylborate is reported in one of the studies. This compound, [NaB-(camphpz)4], is synthesized for use in Cu-catalyzed enantioselective cyclopropanation reactions, achieving an enantiomeric excess of up to 62% . This demonstrates the potential for synthesizing sodium borate compounds with specific properties for use in asymmetric catalysis.

Molecular Structure Analysis

While the molecular structure of sodium tetra(p-tolyl)borate is not directly analyzed in the provided papers, the structure of sodium tetraborate decahydrate is studied. The functional groups of this compound are confirmed by FTIR, and the material is found to have a band gap of 4.1 eV, indicating its potential use in optical applications .

Chemical Reactions Analysis

The sodium tetrakis(3,5-trifluoromethylphenyl)borate [NaBAr4F] is used as a catalyst in Mannich-type reactions. This compound efficiently catalyzes the one-pot, three-component reaction of ketones with aromatic aldehydes and different anilines in water at ambient temperature, yielding β-amino carbonyl compounds in good to excellent yields . This showcases the utility of sodium borate compounds in facilitating organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium tetraborate decahydrate single crystals are extensively studied. These crystals are found to be hard with a refractive index of 1.8. The dielectric constant of the material increases with temperature up to 70 °C, and the conductivity follows Jonscher's power law at different temperatures. The activation energy of the crystal is determined to be 2.05 eV . These properties are indicative of the potential for sodium borate compounds in electronic and photonic applications.

科学研究应用

Electrochemistry and Surface Oxidation Sodium tetraborate (Na2B4O7) has been studied for its role in the electrochemistry of sulfide minerals, particularly pyrite oxidation. In borate solutions, the surface oxidation of pyrite is significantly enhanced, indicating borate's reactive nature rather than its previously assumed inertness (Wang, 1996).

Analytical Chemistry and Gravimetry Various sodium tetraarylborates, including sodium tetrakis(p-fluorophenyl)borate, have been synthesized for selective gravimetric analysis. These compounds form precipitates with specific ions, demonstrating their utility in analytical chemistry for the determination of elements like cesium (Moore, Cassaretto, Posvic, & Mclafferty, 1966).

Inductively Coupled Plasma Mass Spectrometry Sodium tetra(n-propyl)borate has been utilized as a derivatization reagent for the determination of organometallic compounds. This reagent allows for the simultaneous analysis of organomercury, -lead, and -tin compounds, demonstrating its versatility in environmental and analytical chemistry (Smaele et al., 1998).

Chemical Sensor Applications Lipophilic borate salts, such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, are used in solvent polymeric membranes of chemical sensors. Their stability and reactivity are important in determining the selectivity and lifetime of these sensors (Rosatzin, Bakker, Suzuki, & Simon, 1993).

Catalysis and Organic Synthesis The synthesis of optically active sodium salts of tetrakispyrazolylborate and their uses in enantioselective cyclopropanation reactions highlight the role of sodium tetraarylborates in organic synthesis and asymmetric catalysis (Singh et al., 2002).

Glass Science and Material Research Sodium tetra borate glasses, especially when doped with ions like Cu2+, are studied for their physical and optical properties. These studies contribute to the understanding of glass structure and the development of new materials (Sangeetha et al., 2021).

Capillary Zone Electrophoresis The role of borate buffers, including sodium borate, in capillary zone electrophoresis is crucial for analyzing anions in complex matrices, such as clinical samples. The choice of counterion in these buffers can significantly influence the analysis results (Kr̆ivánková et al., 2004).

安全和危害

属性

IUPAC Name |

sodium;tetrakis(4-methylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28B.Na/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28;/h5-20H,1-4H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPGHQQFKGSIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28BNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635391 | |

| Record name | Sodium tetrakis(4-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium tetra(p-tolyl)borate | |

CAS RN |

15738-23-5 | |

| Record name | Sodium tetrakis(4-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

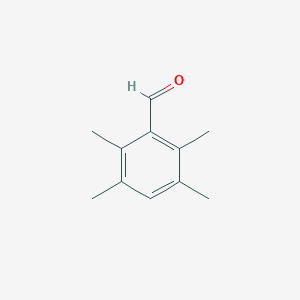

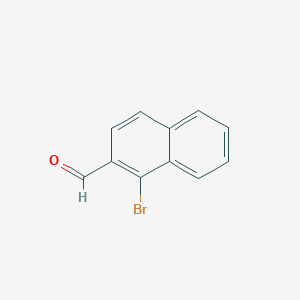

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B104125.png)